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Compound of Interest

Compound Name: 3-(1h-Tetrazol-1-yl)aniline

Cat. No.: B180181 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(1H-
tetrazol-1-yl)aniline, a versatile building block in medicinal chemistry and materials science.

Due to the limited availability of a complete, published dataset for this specific molecule, this

document presents a detailed, estimated spectroscopic profile based on data from closely

related analogs and general spectroscopic principles. The information herein is intended to

serve as a valuable resource for the identification, characterization, and quality control of 3-
(1H-tetrazol-1-yl)aniline in a research and development setting.

Spectroscopic Data Summary
The following tables summarize the estimated nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 3-(1H-tetrazol-1-yl)aniline. These estimations are

derived from the analysis of spectroscopic data for analogous aniline and tetrazole-containing

compounds.

Table 1: Predicted ¹H NMR Data
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~9.0 - 9.5 Singlet 1H Tetrazole C-H

The proton on

the tetrazole ring

is expected to be

significantly

deshielded and

appear as a

sharp singlet.

~7.2 - 7.4 Triplet 1H Aromatic C-H

Corresponds to

the proton at the

5-position of the

aniline ring.

~6.8 - 7.1 Multiplet 3H Aromatic C-H

Represents the

protons at the 2,

4, and 6-

positions of the

aniline ring. The

exact splitting

pattern may be

complex due to

overlapping

signals.

~3.5 - 4.0 Broad Singlet 2H Amine (-NH₂)

The chemical

shift of the amine

protons can vary

depending on the

solvent and

concentration.

The signal is

often broad due

to quadrupole

broadening and

exchange.
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Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment Notes

~145 - 150 Aromatic C-N (Amine)

The carbon atom of the aniline

ring directly attached to the

amino group.

~140 - 145 Tetrazole C-H
The carbon atom in the

tetrazole ring.

~130 - 135 Aromatic C-N (Tetrazole)

The carbon atom of the aniline

ring directly attached to the

tetrazole ring.

~130 - 132 Aromatic C-H
The carbon atom at the 5-

position of the aniline ring.

~115 - 120 Aromatic C-H
Carbon atoms at the 2 and 6-

positions of the aniline ring.

~110 - 115 Aromatic C-H
The carbon atom at the 4-

position of the aniline ring.

Table 3: Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Assignment Notes

3450 - 3300 Medium N-H Stretch (Amine)

Typically appears as

two bands for a

primary amine due to

symmetric and

asymmetric stretching.

3150 - 3100 Weak
C-H Stretch

(Aromatic/Tetrazole)

The C-H stretching

vibrations of the

aromatic and tetrazole

rings.

1620 - 1580 Strong

N-H Bend (Amine) /

C=C Stretch

(Aromatic)

The scissoring

vibration of the

primary amine often

overlaps with the

aromatic ring C=C

stretching vibrations.

1500 - 1400 Medium
C=N, N=N Stretch

(Tetrazole)

The characteristic ring

stretching vibrations of

the tetrazole moiety.

1300 - 1200 Medium
C-N Stretch (Aromatic

Amine)

The stretching

vibration of the bond

between the aromatic

ring and the nitrogen

of the amine group.

900 - 650 Strong C-H Bend (Aromatic)

Out-of-plane bending

vibrations of the C-H

bonds on the

substituted benzene

ring, which can be

indicative of the

substitution pattern.
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Table 4: Predicted Mass Spectrometry (MS) Data
m/z (Mass-to-
Charge Ratio)

Relative Intensity Assignment Notes

161 High [M]⁺

The molecular ion

peak, corresponding

to the molecular

weight of the

compound (C₇H₇N₅).

133 Medium [M - N₂]⁺

A common

fragmentation

pathway for tetrazoles

is the loss of a neutral

nitrogen molecule

(N₂).

104 Medium to High [M - HN₃]⁺

Another characteristic

fragmentation involves

the loss of hydrazoic

acid (HN₃).

92 Medium [C₆H₆N]⁺

Fragmentation of the

aniline portion of the

molecule.

77 Medium [C₆H₅]⁺

The phenyl cation, a

common fragment in

the mass spectra of

benzene derivatives.

Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.

These protocols are based on standard practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of 3-(1H-tetrazol-1-yl)aniline is dissolved in

0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift

referencing (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 300, 400, or 500 MHz NMR

spectrometer.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment is used.

Spectral Width: Typically set to 10-15 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the

spectrum to singlets for each carbon.

Spectral Width: Typically set to 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 512-2048 scans are typically required due to the low natural abundance

of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected using appropriate NMR processing software.

Infrared (IR) Spectroscopy
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Sample Preparation:

KBr Pellet: A small amount of the solid sample (1-2 mg) is finely ground with approximately

100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition:

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹ is generally sufficient.

Number of Scans: 16-32 scans are co-added to obtain a good quality spectrum. A

background spectrum of the empty sample compartment (or the clean ATR crystal) is

recorded and automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands

corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via various

methods, including:

Direct Infusion: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) and infused directly into the ion source.

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated on a

GC column and then introduced into the mass spectrometer. This is suitable for volatile

and thermally stable compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is separated by liquid

chromatography before entering the mass spectrometer.
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Ionization Method:

Electron Ionization (EI): Used in GC-MS, this is a hard ionization technique that often

leads to extensive fragmentation, providing structural information.

Electrospray Ionization (ESI): A soft ionization technique commonly used in LC-MS that

typically produces the protonated molecule [M+H]⁺, providing molecular weight

information.

Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight

(TOF), or ion trap.

Data Acquisition: The instrument is set to scan a specific mass-to-charge (m/z) range (e.g.,

50-500 amu).

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of

the compound and to identify characteristic fragment ions, which can aid in structure

elucidation.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound like 3-(1H-tetrazol-1-yl)aniline.
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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical

compound.
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[https://www.benchchem.com/product/b180181#spectroscopic-data-for-3-1h-tetrazol-1-yl-
aniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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